molecular formula C27H22N2O4 B13931618 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester CAS No. 63059-39-2

3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester

Cat. No.: B13931618
CAS No.: 63059-39-2
M. Wt: 438.5 g/mol
InChI Key: HVNKGNJVFCTCJX-UHFFFAOYSA-N
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Description

3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of reactions including nitration, reduction, and cyclization to form the isoquinoline core. The final steps often involve esterification and amination to introduce the ethyl ester and amino groups.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the aromatic rings or the amino group.

    Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, isoquinoline derivatives are studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound may exhibit similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry

Industrially, these compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.

Mechanism of Action

The mechanism of action of 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar aromatic properties.

    Quinoline: Another aromatic compound with a nitrogen atom in the ring.

    Benzimidazole: Contains a fused benzene and imidazole ring, similar in complexity.

Uniqueness

What sets 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester apart is its specific substitution pattern and the presence of both an ethyl ester and an amino group, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

63059-39-2

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 14-methyl-10-(4-methylanilino)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-16-carboxylate

InChI

InChI=1S/C27H22N2O4/c1-4-33-27(32)24-21-17-7-5-6-8-18(17)25(30)22-19(28-16-11-9-15(2)10-12-16)13-14-20(23(21)22)29(3)26(24)31/h5-14,28H,4H2,1-3H3

InChI Key

HVNKGNJVFCTCJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)NC5=CC=C(C=C5)C

Origin of Product

United States

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